7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorobenzyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl groups can be reduced to form corresponding phenyl derivatives.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 6-[(4-Chlorobenzyl)sulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-1,3,5-triazine
Uniqueness
Compared to similar compounds, 7-[(4-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C21H17Cl2N3S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylsulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H17Cl2N3S/c1-13-11-19(27-12-15-3-7-17(22)8-4-15)26-21(24-13)20(14(2)25-26)16-5-9-18(23)10-6-16/h3-11H,12H2,1-2H3 |
InChI Key |
WNERWWFFLVBAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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